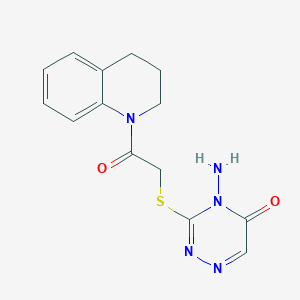

4-amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one

Description

4-Amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core substituted with an amino group at position 4, a thioether-linked 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group at position 3, and a ketone at position 3.

This compound shares structural similarities with other 1,2,4-triazin-5(4H)-one derivatives, which are widely studied for their diverse applications in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., optoelectronic properties) . Below, we systematically compare this compound with structurally analogous triazinones.

Properties

IUPAC Name |

4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c15-19-12(20)8-16-17-14(19)22-9-13(21)18-7-3-5-10-4-1-2-6-11(10)18/h1-2,4,6,8H,3,5,7,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBJLNLMZKOMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=CC(=O)N3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a triazine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazine and quinoline moieties exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to disrupt microbial cell integrity. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 |

| Escherichia coli | Moderate inhibition | 64 |

| Candida albicans | Strong inhibition | 16 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may target specific pathways involved in tumor growth.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular metabolism. The triazine ring can interact with DNA or RNA, leading to disruptions in replication and transcription processes.

Case Studies

-

In vitro Study on Antimicrobial Efficacy

A study conducted on a series of triazine derivatives, including our compound of interest, demonstrated strong antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study reported an MIC range from 16 to 64 µg/mL depending on the specific derivative tested . -

Anticancer Activity Assessment

Another research project evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines such as HeLa and MCF-7. Results indicated that the compound induced significant cell death at concentrations above 20 µM, correlating with increased levels of apoptotic markers .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The key differentiating feature of the target compound is the 3,4-dihydroquinoline group attached via a thioether linkage. This contrasts with other triazinones bearing substituents such as thiophene, hydroxyalkyl, or glucopyranosyl groups (Table 1).

Key Observations :

- The 3,4-dihydroquinoline group in the target compound provides a rigid, planar aromatic system, which may improve binding to biological targets (e.g., enzymes) or enhance charge transport in materials .

- The target compound lacks this feature but compensates with a bicyclic amine.

- Hydroxypropyl and glucopyranosyl groups () increase hydrophilicity, whereas the dihydroquinoline moiety enhances lipophilicity.

Physicochemical Properties

Melting points, spectral data, and solubility vary significantly with substituents (Table 2):

Analysis :

- The dihydroquinoline group in the target compound likely downfield-shifts aromatic protons in ¹H-NMR compared to thiophene substituents .

- The absence of a hydroxyl or sugar group may reduce hydrogen-bonding capacity relative to .

Electronic and Optoelectronic Properties

For 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, HOMO and LUMO energies were calculated as -5.32 eV and -3.35 eV, respectively, with a bandgap (Eg) of 1.97 eV . The dihydroquinoline group in the target compound may lower the bandgap due to extended conjugation, enhancing charge transport in semiconductor applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.